3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, a heterocyclic system known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a pyrimidoquinoline core fused with a quinoline skeleton, substituted at position 3 with a 4-methoxybenzyl group, position 10 with a methyl group, and position 2 with a thiophen-2-yl moiety. The 4-methoxybenzyl group enhances lipophilicity and may improve membrane permeability, while the thiophen-2-yl substituent introduces electron-rich sulfur atoms capable of π-π stacking or hydrogen bonding in biological targets .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAXFFLOCCHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, typically involves a one-pot multi-component reaction. This method is favored for its efficiency and compliance with green chemistry protocols. The reaction involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes under solvent-free conditions at 90°C using DABCO as a basic catalyst .
Industrial Production Methods
In industrial settings, the synthesis of pyrimido[4,5-b]quinolines can be scaled up using similar multi-component reactions. Various catalysts such as trityl chloride, nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], and Fe3O4@Cellulose sulfuric acid have been employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the pyrimido[4,5-b]quinoline scaffold .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key pathways involved in tumor growth and metastasis.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival. For instance, it has been reported that derivatives of this class can sensitize cancer cells to conventional chemotherapeutics by enhancing apoptotic pathways .
Nonsense Mutation Suppression
This compound has potential applications in genetic disorders caused by nonsense mutations, which lead to the production of truncated proteins. By promoting the read-through of premature stop codons, it may restore functional protein synthesis.
- Case Study : In vitro studies demonstrated that pyrimido[4,5-b]quinoline derivatives could significantly enhance CFTR protein function in cystic fibrosis cells harboring nonsense mutations . This suggests a promising therapeutic avenue for treating genetic disorders at the molecular level.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyrimidoquinolines have been explored for their ability to combat bacterial infections, making this compound a candidate for further investigation in antibiotic development.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Nitro Derivative | Anticancer (enhances apoptosis) | 6.82 | |
| Pyrimido[4,5-b]quinoline | Nonsense mutation suppression | - | |
| Similar Pyrimidoquinolines | Antimicrobial | - |
The mechanisms through which this compound exerts its effects include:
- DNA Binding Affinity : Similar compounds have shown a capacity to bind to DNA, influencing transcriptional regulation and potentially leading to apoptosis in cancer cells.
- Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways critical for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets and pathways. It can bind to DNA, acting as an intercalating agent, and inhibit enzymes like AbI kinase and PTP1B. These interactions disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Structural Analogues and Substituent Effects
Pharmacological Data (Inferred)
While direct activity data for the target compound is unavailable, SAR trends from similar compounds suggest:
- Anticancer Activity: The dimethylaminopropylamino derivative () may exhibit enhanced DNA intercalation due to its basic side chain .
- Antimicrobial Potential: Thiophene-containing analogues (e.g., ) show moderate activity against bacterial strains, attributed to sulfur-mediated membrane disruption .
- Solubility vs. Bioavailability : The 4-methoxybenzyl group in the target compound likely improves solubility over alkylated analogues (e.g., ) but may reduce blood-brain barrier penetration .
Structural Analysis
- Core Similarities: All analogues retain the pyrimido[4,5-b]quinoline-dione scaffold, critical for planar stacking in enzyme active sites .
- Substituent Diversity: Position 2: Thiophen-2-yl (target) vs. bromophenyl (). Thiophene’s smaller size may favor binding in sterically restricted pockets. Position 3: 4-Methoxybenzyl (target) vs. butyl () or methoxyethyl (). Polar substituents (methoxy) enhance aqueous solubility.
Biological Activity
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a novel compound that belongs to the class of pyrimidoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial agents. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse research findings.
Synthesis
The synthesis of pyrimidoquinoline derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound can be synthesized through the condensation of appropriate thiophene and quinoline precursors, followed by functionalization at specific positions to introduce the methoxybenzyl group. The synthetic pathway often includes:
- Formation of the thiophene ring : Utilizing thiophene derivatives as starting materials.
- Pyrimidoquinoline core construction : Employing cyclization reactions that yield the fused ring system.
- Functionalization : Introducing substituents such as methoxybenzyl groups to enhance solubility and biological activity.
Anticancer Activity
Research indicates that compounds containing pyrimidine and quinoline moieties exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed IC50 values ranging from 50 µM to 70 µM against various cancer cell lines, indicating promising cytotoxic effects . The presence of the methoxy group is believed to enhance interaction with biological targets involved in cancer proliferation.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 55.2 | HeLa |
| Compound B | 50.49 | MCF-7 |
| This compound | TBD | TBD |
Antimicrobial Activity
Compounds derived from thiophenes have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial growth . The specific activity of this compound against bacterial strains remains to be fully elucidated but is anticipated based on structural similarities with known active compounds.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the pyrimidoquinoline scaffold can significantly influence biological activity:
- Methoxy Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Thiophene Ring : Contributes to electron delocalization which is essential for interaction with biological macromolecules.
- Pyrimidine Core : Essential for maintaining structural integrity and facilitating interactions with nucleic acids or proteins involved in cell signaling pathways.
Case Studies
A notable case study involved testing a series of quinoline derivatives for their effects on phosphodiesterase (PDE) inhibition, which plays a crucial role in various signaling pathways related to cancer progression. The results indicated that modifications similar to those found in this compound resulted in enhanced PDE inhibition compared to standard drugs like doxorubicin .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and heterocyclic ring formation. Critical steps include:
- Precursor Selection: Use of 2-aminoquinoline-3-carboxamide derivatives or substituted thiophene/benzyl precursors to ensure proper functional group incorporation .
- Catalysis: Fe(DS)₃ (iron dodecyl sulfate) under ultrasound irradiation enhances reaction efficiency and yield .
- Optimized Conditions: Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity (>95%) by minimizing side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol or DMF-acetic acid mixtures ensures high purity .
Table 1: Example Yields from Analogous Syntheses
| Derivative | Yield (%) | Purity (%) | Method | Reference |
|---|---|---|---|---|
| Compound 17b (Analog) | 65 | 98 | Microwave-assisted | |
| Compound 4b (Analog) | 52 | 95 | Sonication + Fe(DS)₃ |
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detects C=O stretches (~1705 cm⁻¹) and S-C (thioether) vibrations (~600–700 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ for C₂₆H₂₂N₃O₃S: ~456.5 Da) and fragmentation patterns .
Advanced: How can researchers optimize low yields in multi-step syntheses?
Answer:
- Reaction Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening: Transition metal catalysts (e.g., ZnCl₂) or surfactants (e.g., Fe(DS)₃) enhance cyclocondensation efficiency .
- Temperature Control: Stepwise heating (e.g., 60°C for initial steps, 100°C for cyclization) minimizes decomposition .
- Real-Time Monitoring: TLC or HPLC tracks intermediate formation to adjust stoichiometry .
Note: Contradictory yields (e.g., 50% vs. 65% in analogs ) highlight the need for substrate-specific optimization.
Advanced: What strategies elucidate the mechanism of action for pyrimidoquinoline derivatives?
Answer:
- Enzyme Assays: Test inhibition of kinases (e.g., EGFR) or topoisomerases via fluorogenic substrates .
- Molecular Docking: Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina) to predict interactions with the thiophene and methoxybenzyl groups .
- Cellular Profiling: Compare cytotoxicity (IC₅₀) in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Table 2: Hypothetical Bioactivity Profile (Based on Analogs)
| Assay Type | Target | Result (Analog) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 Cells | IC₅₀ = 12 μM | |
| Antimicrobial (MIC) | E. coli | MIC = 25 μg/mL |
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Comparative Studies: Replicate assays under standardized conditions (e.g., pH, serum concentration) .
- Structural-Activity Relationship (SAR) Analysis: Synthesize derivatives with incremental modifications (e.g., replacing thiophene with furan) to isolate key pharmacophores .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing potency) .
Advanced: What computational methods support SAR studies?
Answer:
- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) model electron distribution in the quinoline core .
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability over 100 ns trajectories (e.g., using GROMACS) .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors at C4 and C5 positions) using Schrödinger Suite .
Advanced: How to address challenges in scaling up synthesis for preclinical trials?
Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitrobenzylthio group incorporation) .
- Green Chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT): In-line IR spectroscopy monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
